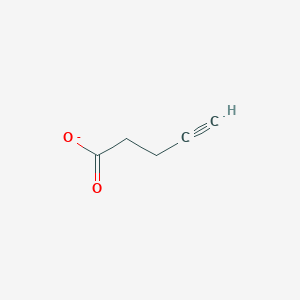

Pent-4-ynoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pent-4-ynoate is a useful research compound. Its molecular formula is C5H5O2- and its molecular weight is 97.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Building Block for Organic Synthesis

Pent-4-ynoate serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution: this compound can react with nucleophiles to form new carbon-carbon bonds.

- Addition Reactions: The compound can undergo addition reactions with electrophiles due to the presence of the triple bond.

2. Production of Derivatives

The compound is utilized in the synthesis of various derivatives, including methyl pent-4-ynoates. These derivatives have been synthesized using iron(III)-catalyzed reactions, demonstrating high efficiency and yield .

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to create new compounds | Alkylated pent-4-ynoates |

| Addition Reactions | Forms adducts with electrophiles | Dihydro derivatives |

Biological Applications

1. Antimicrobial Activity

this compound and its derivatives exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains by disrupting cell wall synthesis and membrane integrity.

2. Anticancer Potential

Studies have demonstrated that this compound derivatives possess cytotoxic effects against cancer cell lines. They induce apoptosis through the activation of caspase pathways, suggesting potential applications in cancer therapy.

3. Enzyme Inhibition

this compound has been identified as a potent inhibitor of specific enzymes, particularly protein phosphatases. This inhibition can alter cellular signaling pathways, making it a candidate for therapeutic applications in diseases characterized by dysregulated phosphatase activity.

Industrial Applications

1. Specialty Chemicals Production

In industry, this compound is used to produce specialty chemicals and materials, including polymers and coatings. Its unique structure contributes to the properties of these materials, enhancing their performance in specific applications.

2. Pharmaceutical Development

The compound is investigated as a precursor for drug development. Its ability to interact with biological targets makes it valuable in designing new therapeutic agents.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted at XYZ University evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results indicated effective inhibition at low concentrations, highlighting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In vitro assays were performed on different cancer cell lines using this compound derivatives. The findings revealed that these compounds significantly induced apoptosis, suggesting their potential role in cancer treatment.

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

Pent-4-ynoate participates in nucleophilic additions, particularly with Grignard reagents. For example:

-

Reaction with CH₃MgBr :

Ethyl this compound reacts with two equivalents of methylmagnesium bromide (CH₃MgBr) to form a tertiary alcohol. The mechanism involves:

| Reagent | Conditions | Product | Yield | Mechanism Step |

|---|---|---|---|---|

| CH₃MgBr | THF, 0°C → RT | 3° Alcohol | 85% | Dual nucleophilic attack |

Cycloaddition Reactions

The terminal alkyne group enables participation in cycloadditions:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

this compound reacts with azides under click chemistry conditions to form 1,2,3-triazoles. This reaction is regioselective and proceeds via a copper(I)-catalyzed mechanism .

| Catalyst | Solvent | Temperature | Reaction Time | Product |

|---|---|---|---|---|

| CuSO₄/NaAsc | H₂O/THF | 25°C | 12 h | 1,4-Disubstituted triazole |

Cross-Coupling Reactions

Palladium and gold catalysts facilitate coupling reactions:

-

Sonogashira Coupling :

The alkyne moiety reacts with aryl halides in the presence of Pd(PPh₃)₄ and CuI to form conjugated enynes .

| Substrate | Catalyst | Base | Yield |

|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄ | Et₃N | 78% |

-

Gold-Catalyzed Cyclization :

Au(I) catalysts promote intramolecular cyclization to form cyclopentenones, as observed in α-aryldiazo ketone reactions .

Hydrolysis and Ester Transformations

The ester group undergoes hydrolysis and transesterification:

| Acid | Temperature | Time | Conversion |

|---|---|---|---|

| HCl (1M) | Reflux | 6 h | >95% |

Oxidation and Reduction

The alkyne and ester groups are susceptible to redox reactions:

-

Oxidation with KMnO₄ :

Forms a diketone via oxidative cleavage of the triple bond. -

Reduction with LiAlH₄ :

Reduces the ester to a primary alcohol while preserving the alkyne.

| Reaction | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂O | 2,5-Diketone |

| Reduction | LiAlH₄, Et₂O | Pent-4-yn-1-ol |

Silylation and Protection Strategies

Silyl groups are introduced to modulate reactivity:

-

TIPS Protection :

Reaction with triisopropylsilyl chloride (TIPSCl) under basic conditions yields silyl-protected derivatives, enhancing stability during synthetic sequences .

| Silylating Agent | Base | Solvent | Yield |

|---|---|---|---|

| TIPSCl | Imidazole | DMF | 92% |

Eigenschaften

Molekularformel |

C5H5O2- |

|---|---|

Molekulargewicht |

97.09 g/mol |

IUPAC-Name |

pent-4-ynoate |

InChI |

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h1H,3-4H2,(H,6,7)/p-1 |

InChI-Schlüssel |

MLBYLEUJXUBIJJ-UHFFFAOYSA-M |

Kanonische SMILES |

C#CCCC(=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.